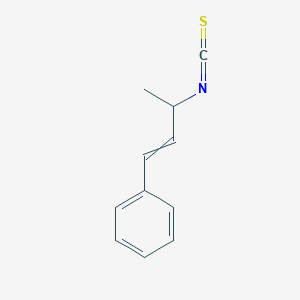![molecular formula C24H30S2 B14186922 2-Decyl-5-[4-(thiophen-2-YL)phenyl]thiophene CAS No. 875919-13-4](/img/structure/B14186922.png)
2-Decyl-5-[4-(thiophen-2-YL)phenyl]thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Decyl-5-[4-(thiophen-2-YL)phenyl]thiophene is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique electronic properties to the compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Decyl-5-[4-(thiophen-2-YL)phenyl]thiophene typically involves the coupling of thiophene derivatives with decyl and phenyl groups. One common method is the Stille coupling reaction, which involves the reaction of a stannylated thiophene with a halogenated phenyl derivative in the presence of a palladium catalyst . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like toluene or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale Stille or Suzuki coupling reactions. These methods are favored due to their high yields and the ability to produce large quantities of the desired product. The reactions are typically carried out in batch reactors under controlled temperature and pressure conditions to ensure consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Decyl-5-[4-(thiophen-2-YL)phenyl]thiophene can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene or tetrahydrothiophene.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br₂) or chlorosulfonic acid (ClSO₃H).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene and tetrahydrothiophene derivatives.
Substitution: Brominated or chlorinated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
2-Decyl-5-[4-(thiophen-2-YL)phenyl]thiophene has a wide range of applications in scientific research:
Organic Electronics: Used as a building block for organic semiconductors in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Materials Science: Incorporated into conjugated polymers for use in solar cells and other optoelectronic devices.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs with anticancer, anti-inflammatory, and antimicrobial properties.
Wirkmechanismus
The mechanism of action of 2-Decyl-5-[4-(thiophen-2-YL)phenyl]thiophene in organic electronics involves its ability to facilitate charge transport due to its conjugated π-system. The thiophene ring provides a pathway for electron delocalization, which enhances the compound’s electrical conductivity. In medicinal applications, the compound’s interactions with biological targets, such as enzymes or receptors, are mediated by its electronic properties and the presence of functional groups that can form hydrogen bonds or other interactions with the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde: Another thiophene derivative with applications in organic electronics and materials science.
2,5-Di(thiophen-2-yl)benzene-1,4-diamine: Used in the synthesis of conjugated polymers for optoelectronic devices.
Thiophene-Linked 1,2,4-Triazoles: Investigated for their potential as antimicrobial and anticancer agents.
Uniqueness
2-Decyl-5-[4-(thiophen-2-YL)phenyl]thiophene is unique due to its specific substitution pattern, which imparts distinct electronic properties and enhances its solubility in organic solvents. This makes it particularly suitable for use in solution-processed organic electronic devices, where solubility and processability are critical factors .
Eigenschaften
CAS-Nummer |
875919-13-4 |
|---|---|
Molekularformel |
C24H30S2 |
Molekulargewicht |
382.6 g/mol |
IUPAC-Name |
2-decyl-5-(4-thiophen-2-ylphenyl)thiophene |
InChI |
InChI=1S/C24H30S2/c1-2-3-4-5-6-7-8-9-11-22-17-18-24(26-22)21-15-13-20(14-16-21)23-12-10-19-25-23/h10,12-19H,2-9,11H2,1H3 |
InChI-Schlüssel |
ORXTUNHNEHEJMT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC1=CC=C(S1)C2=CC=C(C=C2)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Chloro-2-[(1-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14186880.png)



![N-[3-(3-Methoxyphenyl)-3-phenylpropyl]propanamide](/img/structure/B14186900.png)

![[(2S,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol](/img/structure/B14186907.png)
![2-(2H-1,3-Dithiol-2-ylidene)-4,9-dihydro-2H-[1,3]dithiolo[4,5-b]quinoxaline-5,8-dione](/img/structure/B14186908.png)



